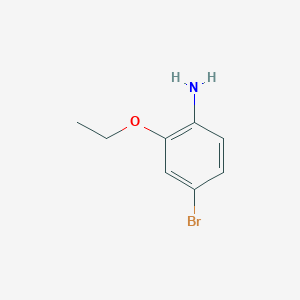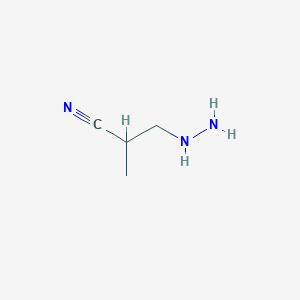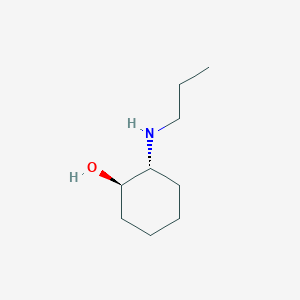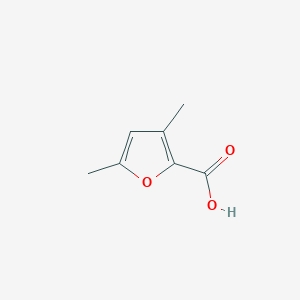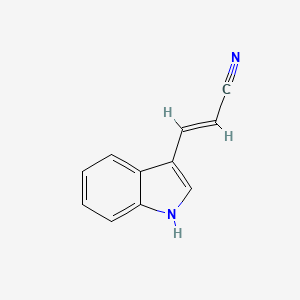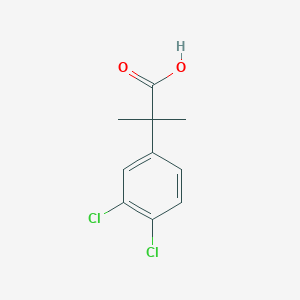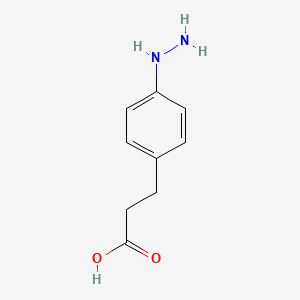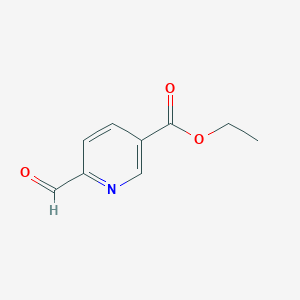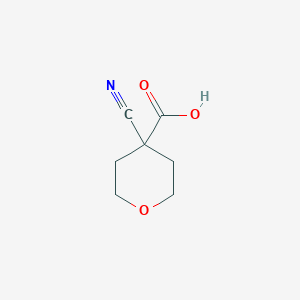
3,4'-Dibromodiphenyl ether
Overview
Description
3,4’-Dibromodiphenyl ether is an organic compound with the molecular formula C₁₂H₈Br₂O. It belongs to the class of polybrominated diphenyl ethers (PBDEs), which are commonly used as flame retardants in various consumer products. The compound consists of two bromine atoms attached to a diphenyl ether structure, making it a brominated derivative of diphenyl ether .
Mechanism of Action
Target of Action
The primary targets of 3,4’-Dibromodiphenyl ether are certain strains of bacteria, such as Cupriavidus sp. WS, which can degrade diphenyl ether (DE), 4-bromodiphenyl ether, and 4,4’-bromodiphenyl ether . These bacteria play a crucial role in the degradation of these compounds, thereby reducing their persistence in the environment .
Mode of Action
The compound interacts with its bacterial targets through a series of enzymatic reactions. The bph genes in Cupriavidus sp. WS play a crucial role in the degradation of 3,4’-Dibromodiphenyl ether . The enzymes BphA, BphB, and BphC act sequentially in the aerobic degradation of the compound . BphA converts the compound into a dihydrodiol product, which is then dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. Finally, BphC decomposes 2,3-dihydroxydiphenyl ether into phenol and 2-pyrone-6-carboxylic acid .
Biochemical Pathways
The biochemical pathway involved in the degradation of 3,4’-Dibromodiphenyl ether is the aerobic degradation pathway . This pathway involves the sequential action of the enzymes BphA, BphB, and BphC, leading to the complete degradation of the compound into phenol and 2-pyrone-6-carboxylic acid .
Pharmacokinetics
It is known that the compound is extremely persistent in the environment, with a low rate of degradation .
Result of Action
The result of the action of 3,4’-Dibromodiphenyl ether is the complete degradation of the compound into phenol and 2-pyrone-6-carboxylic acid . This degradation process reduces the persistence of the compound in the environment and its potential health risks .
Action Environment
The action of 3,4’-Dibromodiphenyl ether is influenced by environmental factors. The compound is extremely persistent in the environment, with a low rate of degradation . Certain strains of bacteria, such asCupriavidus sp. WS, can degrade the compound, reducing its persistence in the environment . The degradation process is aerobic and is likely influenced by factors such as temperature, pH, and the presence of oxygen .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,4’-Dibromodiphenyl ether are not yet fully understood. Studies have shown that certain strains of bacteria, such as Cupriavidus sp. WS, can degrade diphenyl ether, 4-bromodiphenyl ether, and 4,4’-dibromodiphenyl ether . The degradation process involves several enzymes, including BphA, BphB, and BphC .
Cellular Effects
It is known that PBDEs, including 3,4’-Dibromodiphenyl ether, can cause neurodevelopmental toxicity and endocrine disruption in mammals
Molecular Mechanism
The molecular mechanism of 3,4’-Dibromodiphenyl ether degradation involves a sequence of enzymatic reactions. The dihydrodiol product of BphA is dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. 2,3-Dihydroxydiphenyl ether is then decomposed into phenol and 2-pyrone-6-carboxylic acid by BphC .
Temporal Effects in Laboratory Settings
In laboratory settings, 3,4’-Dibromodiphenyl ether was completely degraded in 6 days without any detectable end-product
Metabolic Pathways
The degradation process involves several enzymes, including BphA, BphB, and BphC
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dibromodiphenyl ether typically involves the bromination of diphenyl ether. One common method is the reaction of diphenyl ether with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the diphenyl ether .
Industrial Production Methods
Industrial production of 3,4’-Dibromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as carbon tetrachloride or chloroform to facilitate the reaction and improve product isolation .
Chemical Reactions Analysis
Types of Reactions
3,4’-Dibromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can remove bromine atoms, converting the compound to less brominated or non-brominated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Less brominated diphenyl ethers or diphenyl ether.
Substitution: Diphenyl ethers with different substituents replacing the bromine atoms.
Scientific Research Applications
3,4’-Dibromodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants and their environmental impact.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in organisms.
Medicine: Studied for its potential endocrine-disrupting properties and effects on human health.
Industry: Utilized in the development of flame-retardant materials and products
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromodiphenyl ether: Another brominated diphenyl ether with bromine atoms at the 4 and 4’ positions.
2,4-Dibromodiphenyl ether: Brominated at the 2 and 4 positions.
4,4’-Dibromobiphenyl: Similar structure but without the ether linkage
Uniqueness
3,4’-Dibromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Its distinct structure makes it a valuable compound for studying the environmental and health impacts of brominated flame retardants .
Properties
IUPAC Name |
1-bromo-3-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPOVBPKODCMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577711 | |
| Record name | 1-Bromo-3-(4-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83694-71-7 | |
| Record name | 3,4'-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083694717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3-(4-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z13EHB02E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



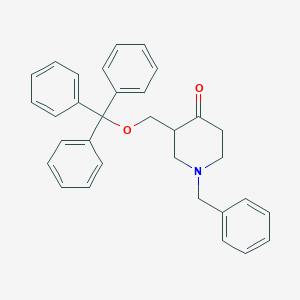
![[2-(4-BROMO-PHENYL)-OXAZOL-4-YL]-METHANOL](/img/structure/B1339382.png)
